A 779 Exhibits High Affinity and Selectivity for the Mas Receptor vs. AT₁ and AT₂ Receptors
A 779 demonstrates high affinity binding to the Mas receptor, a key distinction from antagonists targeting the classical AT₁ or AT₂ receptors. In radioligand binding assays, A 779 has an IC50 of 0.3 nM for the Mas receptor, indicating high potency . Critically, at a concentration 3,333 times higher (1 μM), A 779 shows no significant affinity for either the AT₁ or AT₂ receptor subtypes, demonstrating a high degree of selectivity for the Mas receptor .
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.3 nM (Mas receptor) |
| Comparator Or Baseline | AT₁ and AT₂ receptors: No significant affinity at 1 μM |
| Quantified Difference | >3,333-fold selectivity for Mas over AT₁/AT₂ based on test concentration |
| Conditions | Radioligand binding assay |
Why This Matters
This ensures that experimental effects observed with A 779 can be confidently attributed to the blockade of the Mas receptor/Ang-(1-7) axis, avoiding confounding effects from AT₁ or AT₂ receptor modulation.
